3,6-Dimethyl-4-octyne-3,6-diol

Surfactant Surface Tension Coating

Select this unique non-foaming acetylenic diol surfactant for ultra-fast dynamic surface tension reduction in aqueous systems. Unlike conventional surfactants, it simultaneously wets and defoams without silicone residues – critical for electroplating bath quality, high-speed printing defect prevention, and waterborne coating formulation simplification. Ensures rapid substrate coverage on low-energy surfaces. Available in high purity with reliable global logistics.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 78-66-0
Cat. No. B148155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethyl-4-octyne-3,6-diol
CAS78-66-0
SynonymsSurfynol 82
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCC(C)(C#CC(C)(CC)O)O
InChIInChI=1S/C10H18O2/c1-5-9(3,11)7-8-10(4,12)6-2/h11-12H,5-6H2,1-4H3
InChIKeyNUYADIDKTLPDGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dimethyl-4-octyne-3,6-diol (CAS 78-66-0): Technical Baseline and Industrial Identity


3,6-Dimethyl-4-octyne-3,6-diol (CAS 78-66-0), also known as Surfynol® 82, is a symmetrical acetylenic diol surfactant characterized by a central triple bond and two tertiary hydroxyl groups [1]. This C10 diol is a crystalline solid at room temperature (melting point 53–55 °C) and serves as a nonionic, non-foaming wetting agent and molecular defoamer in aqueous systems . Unlike many conventional surfactants, it reduces both static and dynamic surface tension without generating foam, making it a specialty additive in electroplating baths, waterborne coatings, printing inks, and agricultural formulations .

Why 3,6-Dimethyl-4-octyne-3,6-diol Cannot Be Directly Substituted by Other Acetylenic Diols or Ethoxylated Analogs


Acetylenic diol surfactants exhibit a wide range of performance characteristics depending on chain length, branching, and ethoxylation. Simple replacement of 3,6-dimethyl-4-octyne-3,6-diol with a structurally related analog—such as the longer-chain tetramethyl decynediol (TMDD) or ethoxylated derivatives—often results in altered surface tension dynamics, foam profiles, water solubility, and handling requirements [1][2]. These differences directly impact process efficiency, formulation stability, and regulatory compliance. Consequently, generic substitution without quantitative performance verification carries a high risk of suboptimal wetting, unwanted foam generation, or incompatibility in sensitive applications like electroplating and high-speed printing.

Quantitative Differentiation of 3,6-Dimethyl-4-octyne-3,6-diol Against Acetylenic Diol Comparators


Lower Equilibrium Surface Tension than Tetramethyl Decynediol (TMDD) at 0.1% w/w

At a concentration of 0.1% by weight in water at 25 °C, 3,6-dimethyl-4-octyne-3,6-diol (Surfynol® 82) achieves a static equilibrium surface tension of 32.0 mN/m [1]. In comparison, the longer-chain analog tetramethyl decynediol (TMDD, Surfynol® 104) exhibits a higher equilibrium surface tension of 33.3 mN/m under the same conditions [2][3]. This difference of 1.3 mN/m, while modest, is significant in high-precision wetting applications where maximal surface tension reduction dictates substrate coverage and defect prevention.

Surfactant Surface Tension Coating Wetting

Significantly Faster Dynamic Surface Tension Reduction than TMDD

Under high-speed application conditions where new interface is generated rapidly, 3,6-dimethyl-4-octyne-3,6-diol (DMOD) exhibits markedly faster surface tension equilibration than its longer-chain counterpart. Using pendant bubble tensiometry, DMOD achieved equilibrium surface tension in less than 0.06 seconds—faster than the first experimental data point could be captured [1]. In contrast, the branched TMDD (Surfynol® 104) and the linear TDD required significantly longer times to equilibrate under identical conditions, consistent with diffusion-controlled adsorption kinetics [1]. The characteristic equilibration time tau(D) for DMOD is substantially shorter due to its lower adsorption depth h, a direct consequence of its smaller molecular size and higher diffusion coefficient.

Dynamic Surface Tension High-Speed Coating Surfactant Kinetics

Balanced Hydrophobicity: Lower LogP than TMDD and Shorter-Chain Diols

The octanol-water partition coefficient (LogP) is a critical determinant of surfactant behavior in aqueous formulations. 3,6-Dimethyl-4-octyne-3,6-diol exhibits a calculated LogP of approximately 1.31 [1]. This value is significantly lower than that of the longer-chain tetramethyl decynediol (TMDD, C14, calculated LogP ~2.5-3.0 based on structural increments) and the shorter-chain 2,5-dimethyl-3-hexyne-2,5-diol (C8, calculated LogP ~0.8). The intermediate LogP of 1.31 confers a unique balance: sufficient hydrophobicity to adsorb at air-water and solid-liquid interfaces for effective wetting, yet enough polarity (via hydroxyl groups) to maintain limited water dispersibility and compatibility in aqueous systems without excessive foaming .

Hydrophobicity Solubility Formulation LogP

Lower Molecular Weight and Melting Point than TMDD for Ease of Handling and Formulation

3,6-Dimethyl-4-octyne-3,6-diol is a crystalline solid with a melting point of 53–55 °C and a molecular weight of 170.25 g/mol . In contrast, tetramethyl decynediol (TMDD) has a similar melting point (54–55 °C) but a significantly higher molecular weight of 226.36 g/mol [1][2]. The shorter-chain 2,5-dimethyl-3-hexyne-2,5-diol has a much higher melting point of 93–95 °C, requiring elevated temperatures for liquefaction and handling . The combination of moderate melting point and lower molecular weight makes 3,6-dimethyl-4-octyne-3,6-diol easier to handle and incorporate into formulations than the high-melting C8 diol, while offering a higher molar surface activity than the heavier TMDD on a per-gram basis.

Physical Form Processability Formulation

Non-Foaming Profile: Demonstrated Defoaming in Electroplating Baths

3,6-Dimethyl-4-octyne-3,6-diol is explicitly identified as a defoamer for electroplating baths, a property not universally shared by all acetylenic diols . While ethoxylated derivatives like Surfynol® 420 also provide defoaming, they introduce ethylene oxide chains that alter water solubility and may affect plating bath chemistry [1]. In contrast, the shorter-chain 2,5-dimethyl-3-hexyne-2,5-diol is primarily used as a chemical intermediate and lacks documented defoaming efficacy. The non-foaming character of 3,6-dimethyl-4-octyne-3,6-diol stems from its balanced hydrophobic-hydrophilic structure, which disrupts foam lamellae without introducing foam-stabilizing ethylene oxide moieties.

Defoamer Electroplating Foam Control

Regulatory Advantage: Lower Molecular Weight and No Ethylene Oxide

3,6-Dimethyl-4-octyne-3,6-diol is a non-ethoxylated surfactant with a molecular weight of 170.25 g/mol, placing it below typical polymer exemption thresholds and avoiding concerns associated with ethylene oxide residues (e.g., 1,4-dioxane) . In contrast, ethoxylated analogs like Surfynol® 420 contain polyethylene oxide chains, which introduce potential regulatory complexities in certain food-contact and personal care applications [1]. Additionally, the compound is listed on the TSCA inventory and has a defined RTECS number (RI2650000), providing clear regulatory traceability .

Regulatory VOC Food Contact

Optimal Application Scenarios for 3,6-Dimethyl-4-octyne-3,6-diol Based on Comparative Evidence


High-Speed Printing and Coating Processes Requiring Rapid Wetting

In high-speed flexographic or gravure printing, the ink must wet the substrate within milliseconds. 3,6-Dimethyl-4-octyne-3,6-diol's ultra-fast dynamic surface tension reduction (<0.06 s) makes it superior to slower-equilibrating surfactants like TMDD for preventing print defects [1]. Its equilibrium surface tension of 32.0 mN/m ensures excellent coverage on low-energy surfaces .

Electroplating Baths Requiring Defoaming Without Contamination

The compound's demonstrated use as a defoamer in electroplating baths stems from its non-foaming molecular structure [1]. Unlike silicone-based defoamers, it does not leave residues that impair subsequent coating adhesion, and unlike ethoxylated surfactants, it avoids introducing hydrophilic chains that could alter bath conductivity or metal deposition quality.

Waterborne Industrial Coatings with Strict Foam Control Requirements

Formulators of waterborne coatings for metal, plastic, and wood benefit from the compound's dual function: it reduces surface tension for substrate wetting while simultaneously suppressing foam formation during mixing and application [1]. This eliminates the need for separate defoamer additives, simplifying formulations and reducing cost. Its intermediate LogP (1.31) provides sufficient water dispersibility without causing water sensitivity in the dried film .

Agricultural Spray Adjuvants Requiring Rapid Droplet Spreading

In agricultural spray applications, rapid wetting of leaf surfaces is critical for pesticide efficacy. The fast dynamic surface tension kinetics of 3,6-dimethyl-4-octyne-3,6-diol ensure that spray droplets spread quickly upon impact, maximizing coverage before evaporation [1]. Its non-foaming character prevents tank mix foaming issues common with conventional nonionic surfactants.

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